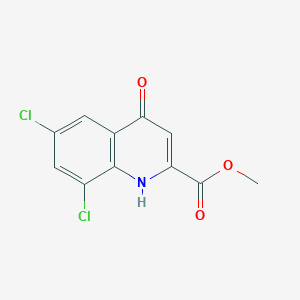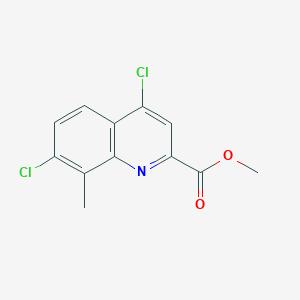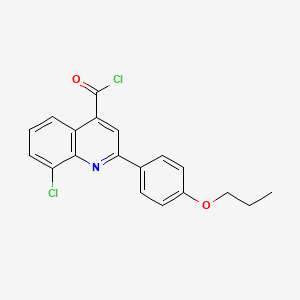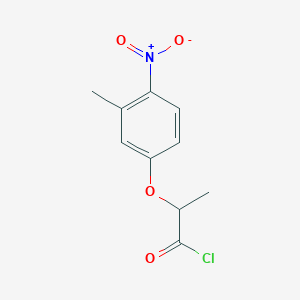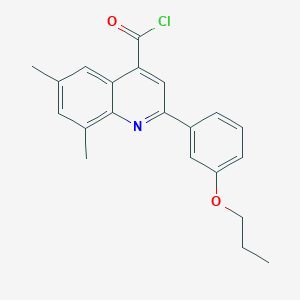
3-(4-氯-2-甲基苯基)苯甲酸
描述
“3-(4-Chloro-2-methylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H11ClO2 . It is also known as “2-(3-Chloro-2-methylanilino)benzoic acid” or “2-([3-Chloro-2-methylphenyl]amino)benzoic acid” and is related to Tolfenamic acid .
Molecular Structure Analysis
The molecular weight of “3-(4-Chloro-2-methylphenyl)benzoic acid” is 246.69 g/mol . The InChI key, which is a unique identifier for the compound, is DFYRPLGXXFUTLB-UHFFFAOYSA-N .
科学研究应用
脲酶抑制剂
该化合物已用于合成1-芳酰基-3-[3-氯-2-甲基苯基]硫脲杂化物,这些杂化物被发现是有效的脲酶抑制剂 . 脲酶是一种导致人体致命疾病的酶,例如导管结石、脑病、消化性溃疡、肝昏迷、肾结石形成等 . 与标准硫脲(IC 50 = 4.7455 ± 0.0545 μM)相比,抑制活性 IC 50 在 0.0019 ± 0.0011 到 0.0532 ± 0.9951 μM 的范围内 .
抗菌活性
该化合物已用于合成2-(4-苯甲酰基苯氧基)-1-[2-(1-甲基-1H-吲哚-3-基)甲基)-1H-苯并[d]咪唑-1-基]乙酮衍生物 . 这些衍生物通过纸片扩散法和系列稀释法测试了其体外抗菌活性,结果表明这些化合物在测试菌株中是有效的 .
合成新化合物
在乙酸作为溶剂的情况下,使用 3-氯-4-甲基苯胺和 2-(3-硝基苯基)-4H-苯并[1,3]噁嗪-4-酮反应,开发了一种新的 N-(3-氯-4-甲基苯基)-2-(3-硝基苯甲酰胺)苯甲酰胺合成方法 .
安全和危害
The safety data sheet for a related compound, “2-Chlorobenzoic acid”, indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
作用机制
Target of Action
A structurally similar compound, tolfenamic acid, is known to inhibit cyclooxygenases (prostaglandin-endoperoxide synthase) and pantothenate kinase . These enzymes play crucial roles in inflammation and energy metabolism, respectively .
Mode of Action
Tolfenamic acid, a similar compound, acts by inhibiting the action of cyclooxygenase, thereby preventing the formation of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
Tolfenamic acid, a similar compound, is known to affect the arachidonic acid pathway by inhibiting cyclooxygenase . This results in decreased production of prostaglandins, which are involved in pain and inflammation responses .
Result of Action
Tolfenamic acid, a similar compound, is known to relieve the pain of migraine and shows anticancer activity .
生化分析
Biochemical Properties
3-(4-Chloro-2-methylphenyl)benzoic acid plays a role in various biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cyclooxygenases, which are involved in the synthesis of prostaglandins. The interaction between 3-(4-Chloro-2-methylphenyl)benzoic acid and cyclooxygenases results in the inhibition of prostaglandin synthesis, which can have anti-inflammatory effects
Cellular Effects
The effects of 3-(4-Chloro-2-methylphenyl)benzoic acid on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cyclooxygenases by 3-(4-Chloro-2-methylphenyl)benzoic acid can lead to reduced inflammation and altered gene expression related to inflammatory responses . Furthermore, it may affect cellular metabolism by influencing the production of metabolites involved in these pathways.
Molecular Mechanism
At the molecular level, 3-(4-Chloro-2-methylphenyl)benzoic acid exerts its effects through binding interactions with specific enzymes and proteins. The inhibition of cyclooxygenases is a key mechanism, where the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to decreased production of pro-inflammatory mediators. Additionally, 3-(4-Chloro-2-methylphenyl)benzoic acid may influence other molecular targets, resulting in changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Chloro-2-methylphenyl)benzoic acid can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 3-(4-Chloro-2-methylphenyl)benzoic acid remains stable under certain conditions, but may degrade over extended periods or under specific environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of 3-(4-Chloro-2-methylphenyl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory activity. At higher doses, toxic or adverse effects can occur, including potential damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with dosage variations.
Metabolic Pathways
3-(4-Chloro-2-methylphenyl)benzoic acid is involved in metabolic pathways related to the metabolism of aromatic compounds. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidation and breakdown of various organic molecules . These interactions can affect metabolic flux and the levels of metabolites within cells, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-(4-Chloro-2-methylphenyl)benzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity . The compound’s distribution within different tissues can also impact its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 3-(4-Chloro-2-methylphenyl)benzoic acid is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization can affect the compound’s interactions with enzymes and proteins, thereby influencing its biochemical and cellular effects.
属性
IUPAC Name |
3-(4-chloro-2-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-7-12(15)5-6-13(9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYRPLGXXFUTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673170 | |
| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916220-05-8 | |
| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-Methoxy-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1453397.png)
